Cas no 1909309-91-6 (Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate)
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate
- Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate
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- Inchi: 1S/C10H19NO3/c1-3-14-10(12)8(11)6-9(13-2)7-4-5-7/h7-9H,3-6,11H2,1-2H3
- InChI Key: FSKNFQWURWQYQF-UHFFFAOYSA-N
- SMILES: O(C)C(CC(C(=O)OCC)N)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 192
- Topological Polar Surface Area: 61.6
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266062-0.05g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-266062-0.1g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-266062-0.25g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
| Enamine | EN300-266062-0.5g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-266062-1.0g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-266062-2.5g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
| Enamine | EN300-266062-5.0g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
| Enamine | EN300-266062-10.0g |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
| Ambeed | A1084883-1g |
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
1909309-91-6 | 95% | 1g |
$870.0 | 2024-04-22 |
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate Suppliers
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate (CAS No. 1909309-91-6): A Comprehensive Overview
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate, identified by its CAS number 1909309-91-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and molecular research. The presence of both amino and methoxy functional groups, along with a cyclopropyl side chain, makes it a versatile intermediate for various synthetic pathways.
The molecular structure of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate consists of a four-carbon backbone with an ester group at one end and an amino group at the other. The cyclopropyl ring introduces steric hindrance, which can influence the compound's reactivity and interactions with biological targets. This structural motif is particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial for designing effective therapeutic agents.
Recent advancements in synthetic methodologies have enabled the efficient preparation of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate. One such approach involves the use of enzymatic catalysis, which offers high selectivity and mild reaction conditions. This method aligns with the growing trend toward green chemistry, where sustainable and environmentally friendly processes are prioritized. The ability to produce this compound with minimal waste and under benign conditions underscores its importance in modern chemical synthesis.
In the realm of pharmaceutical research, Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate has been explored as a precursor for more complex molecules. Its structural features make it a suitable candidate for further derivatization, allowing chemists to tailor its properties for specific applications. For instance, modifications to the amino group can lead to amides or ureas, which are common pharmacophores in drug design. Similarly, the ester functionality can be hydrolyzed or transesterified to introduce different substituents.
The cyclopropyl ring in Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate has been shown to enhance binding affinity in certain biological systems. This is due to the rigidity provided by the three-membered ring, which can stabilize interactions with protein targets. Such structural elements are often employed in the design of kinase inhibitors and other enzyme-targeting molecules. The methoxy group further contributes to the compound's versatility, as it can participate in hydrogen bonding or hydrophobic interactions depending on the context.
Current research is focusing on leveraging the unique properties of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate in the development of novel therapeutic agents. Studies have suggested its potential utility in treating inflammatory diseases, where modulation of amino acid metabolism plays a critical role. Additionally, its structural framework has been investigated for applications in central nervous system disorders, given the importance of amino acid derivatives in neurotransmitter pathways.
The synthesis and application of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate also highlight the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been used to predict how this compound might interact with biological targets, providing valuable insights before experimental validation. These computational approaches complement traditional wet-lab methods, accelerating the pace of discovery and reducing costs associated with trial-and-error experimentation.
Future directions in the study of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate may include exploring its role in polymer chemistry and material science. The presence of functional groups that can undergo polymerization reactions suggests potential applications in creating novel materials with tailored properties. Such interdisciplinary approaches are increasingly common in chemical research, where compounds like this serve as building blocks for innovations across multiple fields.
In conclusion, Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate (CAS No. 1909309-91-6) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovative synthetic strategies and functional modifications, making it a valuable asset in both academic and industrial research settings. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in advancing scientific knowledge and technological development.
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